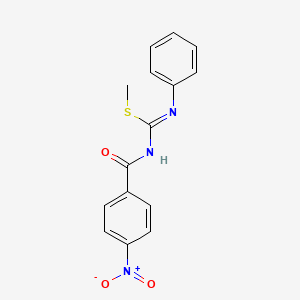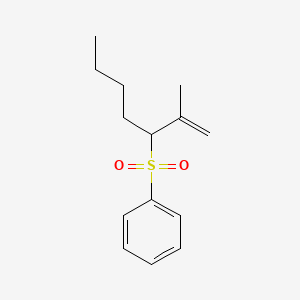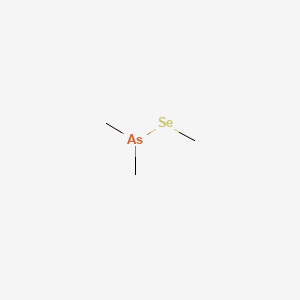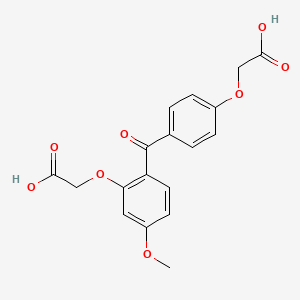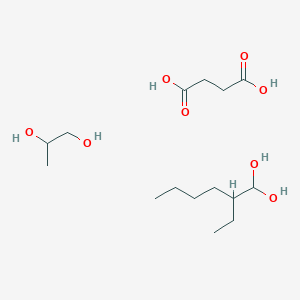
Butanedioic acid;2-ethylhexane-1,1-diol;propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid;2-ethylhexane-1,1-diol;propane-1,2-diol is a complex organic compound that combines the properties of butanedioic acid, 2-ethylhexane-1,1-diol, and propane-1,2-diol. Each of these components contributes unique chemical characteristics, making the compound versatile in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid;2-ethylhexane-1,1-diol;propane-1,2-diol involves multiple steps:
Butanedioic Acid: Typically synthesized through the catalytic hydrogenation of maleic acid or maleic anhydride.
2-Ethylhexane-1,1-diol: Produced via the hydroformylation of 1-octene followed by hydrogenation.
Propane-1,2-diol: Commonly synthesized by the hydration of propylene oxide.
Industrial Production Methods
Industrial production often involves large-scale chemical reactors where these reactions are carried out under controlled conditions to ensure high yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are optimized for each step.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can target the carbonyl groups in butanedioic acid.
Substitution: The hydroxyl groups in 2-ethylhexane-1,1-diol and propane-1,2-diol can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve acidic or basic catalysts.
Major Products
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Typically results in the formation of alcohols.
Substitution: Can produce ethers or esters depending on the substituent.
Aplicaciones Científicas De Investigación
Butanedioic acid;2-ethylhexane-1,1-diol;propane-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug synthesis.
Industry: Utilized in the production of resins, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The compound exerts its effects through various molecular interactions:
Molecular Targets: Interacts with enzymes and receptors in biological systems.
Pathways Involved: Participates in metabolic pathways, influencing processes such as energy production and cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
Butanedioic Acid:
2-Ethylhexane-1,1-diol: Similar to other diols like ethylene glycol but with a longer carbon chain.
Propane-1,2-diol:
Uniqueness
The combination of butanedioic acid, 2-ethylhexane-1,1-diol, and propane-1,2-diol in a single compound provides a unique set of properties that can be tailored for specific applications, making it more versatile than its individual components.
Propiedades
Fórmula molecular |
C15H32O8 |
|---|---|
Peso molecular |
340.41 g/mol |
Nombre IUPAC |
butanedioic acid;2-ethylhexane-1,1-diol;propane-1,2-diol |
InChI |
InChI=1S/C8H18O2.C4H6O4.C3H8O2/c1-3-5-6-7(4-2)8(9)10;5-3(6)1-2-4(7)8;1-3(5)2-4/h7-10H,3-6H2,1-2H3;1-2H2,(H,5,6)(H,7,8);3-5H,2H2,1H3 |
Clave InChI |
UVFWDLWVGKMPRT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(O)O.CC(CO)O.C(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



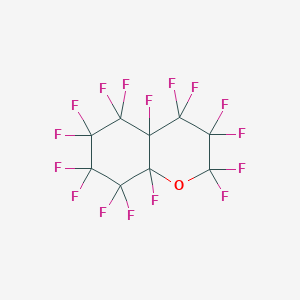

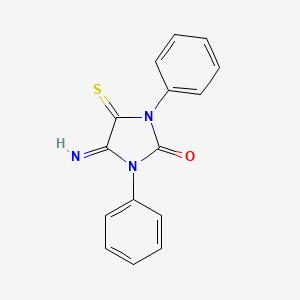
![4-[1-(4-Fluorophenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14456743.png)
![Thiazolium, 4,5-dihydro-3-methyl-2-[3-(3-methyl-2-thiazolidinylidene)-1-propenyl]-, iodide](/img/structure/B14456764.png)
